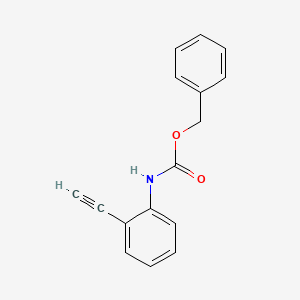
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an oxan-4-yl group attached to a 2H-1,2,3-triazol-4-amine moiety, with the hydrochloride salt form enhancing its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the oxan-4-yl group. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cycloaddition reaction. The purification process often involves recrystallization or chromatography techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Applications De Recherche Scientifique
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(oxan-4-yl)morpholine hydrochloride
- 2-(oxan-4-yl)pyrrolidine hydrochloride
Uniqueness
2-(oxan-4-yl)-2H-1,2,3-triazol-4-amine hydrochloride is unique due to the presence of both the triazole and oxan-4-yl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13ClN4O |
|---|---|
Poids moléculaire |
204.66 g/mol |
Nom IUPAC |
2-(oxan-4-yl)triazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c8-7-5-9-11(10-7)6-1-3-12-4-2-6;/h5-6H,1-4H2,(H2,8,10);1H |
Clé InChI |
DNIJTPFYLATETE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1N2N=CC(=N2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


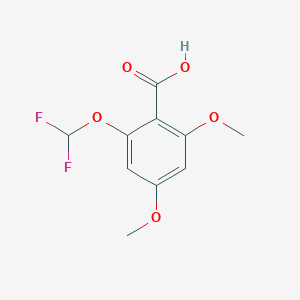
![6-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15308400.png)
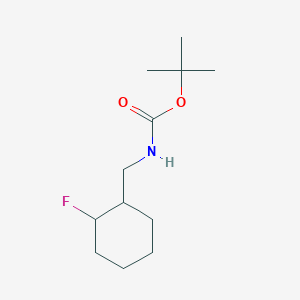
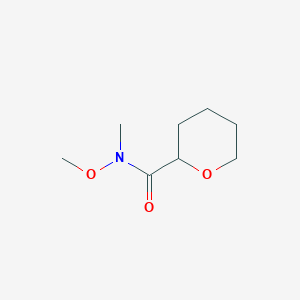


![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]azetidine hydrochloride](/img/structure/B15308438.png)
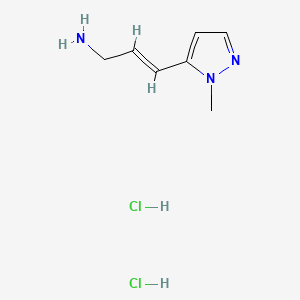
![2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B15308450.png)
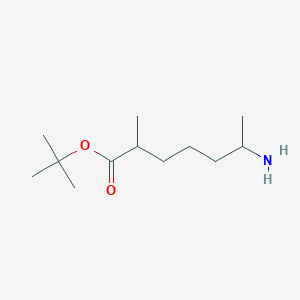

![2-chloro-N-[(2,4-dichlorophenyl)methyl]-5-(methylamino)benzamide](/img/structure/B15308469.png)
